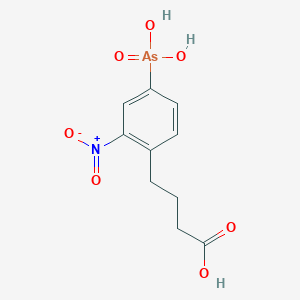![molecular formula C18H11BrCl4N2S2 B14722948 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine CAS No. 6308-37-8](/img/structure/B14722948.png)
5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are essential components of nucleic acids. This particular compound is characterized by the presence of bromine and dichlorophenyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common method includes the bromination of a pyrimidine precursor followed by the introduction of dichlorophenylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality and yield of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or dichlorophenyl groups, potentially leading to debromination or dechlorination.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of polar aprotic solvents like DMF and catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s structural features may allow for the design of inhibitors or activators with therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism by which 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and dichlorophenyl groups can form specific binding interactions, while the sulfanyl groups may participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways.
相似化合物的比较
- 5-Bromo-2,4-bis(methylthio)pyrimidine
- 5-Bromo-2-methylpyrimidine
Comparison: Compared to similar compounds, 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine is unique due to the presence of both bromine and dichlorophenyl groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The dichlorophenyl groups also enhance the compound’s ability to interact with biological targets, making it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
6308-37-8 |
|---|---|
分子式 |
C18H11BrCl4N2S2 |
分子量 |
541.1 g/mol |
IUPAC 名称 |
5-bromo-4,6-bis[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C18H11BrCl4N2S2/c19-16-17(26-7-10-1-3-12(20)5-14(10)22)24-9-25-18(16)27-8-11-2-4-13(21)6-15(11)23/h1-6,9H,7-8H2 |
InChI 键 |
NFWZRYBROWIQFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=C(C(=NC=N2)SCC3=C(C=C(C=C3)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


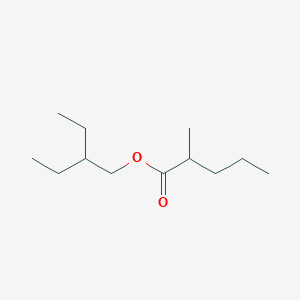
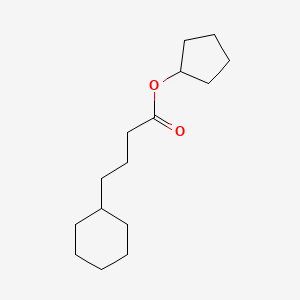


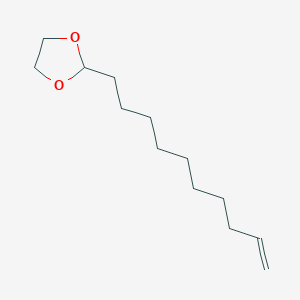

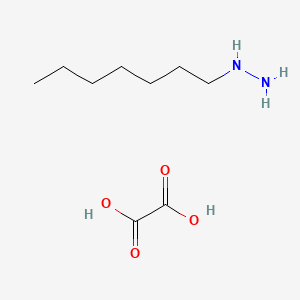
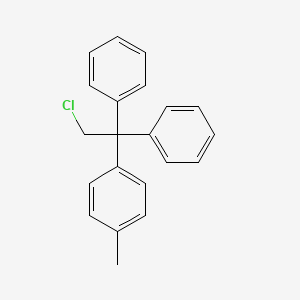
![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
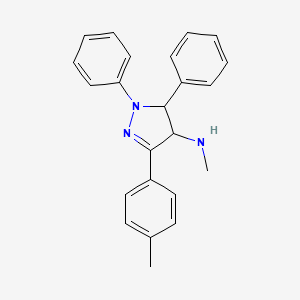
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)


